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molecular formula C8H6BrN B118137 5-Bromo-2-methylbenzonitrile CAS No. 156001-51-3

5-Bromo-2-methylbenzonitrile

Cat. No. B118137
M. Wt: 196.04 g/mol
InChI Key: WNVUTFDOGUGEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762197B2

Procedure details

117 g (998 mmol) of 2-methylbenzonitrile was dropped to 1000 g of a Na-X type zeolite dried powder (Zeolam type F-9 manufactured by Toyo Corp.; 100 mesh or less) while stirring under air cooling. The resulted mixed was allowed to cool, and after cooled to 50° C. or lower, to this was added 213 g (1.33 mol) of bromine, and the mixture was stirred at 80 to 85° C. for 1.5 hours, then, cooled to 15° C. or lower. This was added into mixture of 100 g of potassium carbonate, 500 ml of water and 2 L of methanol at 10° C. or lower. The mixture was stirred for 0.5 hours, then, filtrated. The filtrated residue, zeolite powder was washed with 90% methanol water (2.2L×2), the filtrate and washed solution were combined, and concentrated until the total liquid quality reached 750 ml. The resulted while crystal was filtrated, and the crystal was washed with water to obtain 162 g (826 mmol) of 5-bromo-2-methylbenzonitrile.
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
213 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(O)(O)=O.[Br:14]Br.C(=O)([O-])[O-].[K+].[K+]>CO.O>[Br:14][C:7]1[CH:8]=[CH:9][C:2]([CH3:1])=[C:3]([CH:6]=1)[C:4]#[N:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
CC1=C(C#N)C=CC=C1
Name
Quantity
1000 g
Type
reactant
Smiles
C(=O)(O)O
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
213 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 L
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring under air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
The resulted mixed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80 to 85° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
The filtrated residue, zeolite powder was washed with 90% methanol water (2.2L×2)
WASH
Type
WASH
Details
the filtrate and washed solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until the total liquid quality
CUSTOM
Type
CUSTOM
Details
The resulted while crystal
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
the crystal was washed with water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 826 mmol
AMOUNT: MASS 162 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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